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Compound of Interest

Compound Name: Tyramine hydrochloride

Cat. No.: B1682648 Get Quote

This document provides detailed protocols for the synthesis of N-methyltyramine
hydrochloride, a compound of significant interest in pharmaceutical research. The described

methods are intended for researchers, scientists, and professionals involved in drug

development.

Data Presentation
The following table summarizes quantitative data from various synthesis methods for N-

methyltyramine hydrochloride.
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Synthesis
Method

Starting
Material

Key
Reagents

Reported
Yield

Reported
Purity

Source

Reductive

Amination

(Eschweiler-

Clarke)

Tyramine

Formaldehyd

e, Formic

Acid

Not explicitly

stated
Not specified [1]

Catalytic

Hydrogenatio

n

Phenol

derivative

intermediate

Pd/C, H₂, HCl

13.2g of

hydrochloride

salt from

22.2g of

intermediate

99.3-99.5%

(HPLC)
[1][2]

Multi-step

synthesis

from Anisole

Anisole Various
46-47%

(overall)
Not specified [1]

O-

Demethylatio

n

N,O-

dimethyltyra

mine

Concentrated

HCl
98% Not specified [1]

Table 1: Comparison of N-Methyltyramine Synthesis Protocols.

Property Value Source

Melting Point 149.5-150 °C [1]

Purity (by HPLC) 99.3-99.5% [1]

Molecular Formula C₉H₁₄ClNO [1]

Molecular Weight 187.67 g/mol [1]

Solubility
Water (25 mg/mL), DMSO

(100 mg/mL)
[1]

Table 2: Physical and Analytical Data for N-Methyltyramine Hydrochloride.
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Experimental Protocols
Protocol 1: Synthesis of N-Methyltyramine via Reductive
Amination (Eschweiler-Clarke Reaction)
This protocol describes the methylation of tyramine using formaldehyde and formic acid.[1][3]

Materials:

Tyramine

Formaldehyde (37% aqueous solution)

Formic acid (88-98%)

Dichloromethane (DCM)

Sodium sulfate (Na₂SO₄)

Hydrochloric acid (HCl), 1M

Sodium hydroxide (NaOH) or other suitable base for basification

Procedure:

To a solution of tyramine (1 equivalent) in a suitable reaction vessel, add formic acid (1.8

equivalents) and a 37% aqueous solution of formaldehyde (1.1 equivalents).[1]

Heat the reaction mixture to 80°C and maintain for 18 hours.[1]

Cool the mixture to room temperature (25°C).[1]

Add water and 1M HCl to the reaction mixture.[1]

Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.

[1]

Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH).[1]
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Extract the basified aqueous phase with DCM (3 x volume of aqueous phase).[1]

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]

Concentrate the filtrate under reduced pressure to yield crude N-methyltyramine.[1]

Protocol 2: Large-Scale Synthesis of N-Methyltyramine
Hydrochloride
This multi-step protocol is suitable for larger scale production.[4]

Step 1: Acyl Chloride Formation

In a 500 mL three-necked round-bottom flask, suspend p-hydroxyphenylacetic acid (15.2 g,

0.1 mol) in dichloromethane (DCM, 200 mL).[4]

Slowly add thionyl chloride (20 mL, excess) to the suspension at room temperature with

continuous stirring.[4]

Heat the mixture to reflux and maintain for 2 hours until the reaction is complete, monitored

by the cessation of gas evolution.[4]

Cool the reaction mixture to room temperature.[4]

Step 2: Amidation

In a separate 1 L beaker, prepare a solution of methylamine aqueous solution (40%, 50 mL)

and cool it in an ice bath to 0-5 °C.[4]

Slowly add the previously prepared acyl chloride solution dropwise to the cold methylamine

solution with vigorous stirring, maintaining the temperature below 10 °C.[4]

After the addition is complete, continue stirring for an additional 2 hours at room

temperature.[4]

Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain N-

methyl-2-(4-hydroxyphenyl)acetamide as a white solid.[4]
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Step 3: Reduction

In a 1 L three-necked round-bottom flask under a nitrogen atmosphere, dissolve the

intermediate from the previous step (16.5 g, 0.1 mol) in dry tetrahydrofuran (THF, 200 mL).[4]

At room temperature, add a reducing agent (e.g., Borane-THF complex, excess) dropwise to

the solution.[4]

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room

temperature and carefully quench the reaction by the slow addition of methanol.[4]

Introduce the reaction solution into an acidic solution (e.g., 1M HCl) and then adjust the pH

to neutral (pH 7) with a suitable base (e.g., NaOH solution).[4]

Filter the mixture and separate the organic layer from the aqueous layer.[4]

Step 4: Formation of Hydrochloride Salt and Purification

Dry the organic layer from the previous step over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.[4]

Dissolve the resulting crude N-Methyltyramine oil in a minimal amount of a suitable solvent

like isopropanol.[4]

Bubble hydrogen chloride gas through the solution until it is saturated and the pH of the

solution is approximately 1.[4]

Stir the solution to induce precipitation of N-Methyltyramine hydrochloride.[4]

Perform suction filtration to collect the solid precipitate.[4]

Wash the solid with a small amount of cold diethyl ether or acetone to remove any remaining

impurities.[4]

Dry the purified N-Methyltyramine hydrochloride in a vacuum oven at 50-60 °C to a

constant weight.[4]

Protocol 3: Purification by Recrystallization
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This protocol is for the purification of crude N-methyltyramine hydrochloride.[1][5]

Materials:

Crude N-methyltyramine hydrochloride

Ethanol

Acetone (ice-cold)

Heating apparatus (e.g., hot plate with stirrer)

Ice bath

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

Dissolve the crude N-methyltyramine hydrochloride in a minimal amount of hot ethanol.[1]

If colored impurities are present, a small amount of activated charcoal can be added to the

hot solution, followed by hot filtration to remove the charcoal.[1]

Allow the hot, clear solution to cool slowly to room temperature to promote the formation of

large crystals.[1]

Once the solution has reached room temperature, place it in an ice bath to maximize crystal

formation.[1]

Collect the crystals by filtration, washing with a small amount of ice-cold acetone.[2]

Dry the purified crystals under vacuum to remove residual solvent.[1]
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Caption: Workflow for the synthesis and purification of N-methyltyramine hydrochloride via

reductive amination.
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Caption: Experimental workflow for the large-scale synthesis of N-methyltyramine
hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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